2-Benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid is a complex organic compound that features a benzamido group and a diphenylpyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid typically involves multi-step organic reactions. One common method involves the reaction of 1,3-diphenylpyrazole-4-carboxaldehyde with benzamido derivatives under specific conditions . The reaction conditions often include the use of catalysts such as triethylamine and solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamido group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . The pathways involved can vary depending on the specific application and target enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenylpyrazole-4-carboxaldehyde: Shares the diphenylpyrazole moiety but lacks the benzamido group.
2-Benzamido-3-(4-bromophenyl)prop-2-enoic acid: Similar structure but with a bromophenyl group instead of the diphenylpyrazole moiety.
Uniqueness
2-Benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid is unique due to its combination of the benzamido group and the diphenylpyrazole moiety, which imparts specific chemical and biological properties not found in similar compounds .
Eigenschaften
CAS-Nummer |
52127-73-8 |
---|---|
Molekularformel |
C25H19N3O3 |
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
2-benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C25H19N3O3/c29-24(19-12-6-2-7-13-19)26-22(25(30)31)16-20-17-28(21-14-8-3-9-15-21)27-23(20)18-10-4-1-5-11-18/h1-17H,(H,26,29)(H,30,31) |
InChI-Schlüssel |
DULRAVTWPUJQHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=C(C(=O)O)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.